2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, commonly known as ETP-46464, is a novel small molecule inhibitor that has attracted significant interest in the scientific community due to its potential therapeutic applications. ETP-46464 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Mécanisme D'action
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors, such as ETP-46464, work by blocking the activity of the 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine enzyme, which is involved in DNA repair mechanisms. By inhibiting 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, ETP-46464 prevents cancer cells from repairing DNA damage, leading to cell death. ETP-46464 has also been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing cancer cells from repairing DNA damage caused by these treatments.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have potent inhibitory activity against 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, with an IC50 value of 0.4 nM. ETP-46464 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, ETP-46464 has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ETP-46464 in lab experiments is its potent inhibitory activity against 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, which makes it a useful tool for studying DNA repair mechanisms. However, one limitation of using ETP-46464 is its high cost, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the research and development of ETP-46464. One area of interest is the development of combination therapies that include ETP-46464 and other 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors, as well as chemotherapy and radiation therapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitor therapy. Finally, there is interest in the development of second-generation 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors that have improved efficacy and reduced toxicity compared to current inhibitors, such as ETP-46464.
Méthodes De Synthèse
The synthesis of ETP-46464 is a multi-step process that involves the coupling of two key intermediates, 2-chloro-5-fluoropyrimidine and 4-(5-ethylpyrimidin-2-yl)oxypiperidine. The reaction is carried out in the presence of a palladium catalyst and a base, under carefully controlled conditions. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
ETP-46464 has been extensively studied for its potential therapeutic applications in cancer treatment. 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors, such as ETP-46464, have been shown to selectively target cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations. ETP-46464 has been shown to be effective in preclinical studies against a range of tumor types, including breast, ovarian, and lung cancers.
Propriétés
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-2-11-7-19-15(20-8-11)22-13-3-5-21(6-4-13)14-17-9-12(16)10-18-14/h7-10,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMFQQHFQRZRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.